

An In-depth Technical Guide on 2-Methyl-1H-pyrrole-3-carboxylic acid

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Compound of Interest

Compound Name: 2-Methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B1347375

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methyl-1H-pyrrole-3-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its known properties, outlines relevant experimental protocols for the synthesis of its derivatives, and discusses the biological significance of the broader class of pyrrole-3-carboxylic acid derivatives.

Core Compound Properties

2-Methyl-1H-pyrrole-3-carboxylic acid serves as a valuable building block in organic synthesis. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	37102-48-0	
Molecular Formula	C ₆ H ₇ NO ₂	
Molecular Weight	125.13 g/mol	
Physical Form	Solid	
SMILES String	Cc1[nH]ccc1C(O)=O	
InChI Key	YBJBJOLFTYIFKP- UHFFFAOYSA-N	

Safety and Handling: This compound is classified as a warning-level hazard, known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment should be used when handling this chemical.

Experimental Protocols

While a specific, detailed synthesis protocol for **2-Methyl-1H-pyrrole-3-carboxylic acid** is not readily available in the cited literature, the synthesis of its derivatives is well-documented. The following sections provide illustrative experimental procedures for the synthesis and characterization of related compounds, which can be adapted by researchers.

The Hantzsch pyrrole synthesis is a classical and versatile method for preparing substituted pyrroles.^[1] This reaction involves the condensation of a β -ketoester, an α -haloketone, and ammonia or a primary amine.^[1]

A generalized workflow for the Hantzsch synthesis is depicted below.



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A generalized workflow for the Hantzsch pyrrole synthesis.

The following protocol for the synthesis of 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide from a precursor demonstrates a common synthetic transformation of the pyrrole scaffold.[\[2\]](#)

Materials:

- (4-Ethylamino-2-oxo-3-phenylcarbamoyl-pent-3-enyl)-carbamic acid tert-butyl ester (Intermediate)
- Trifluoroacetic acid (TFA)
- Dichloromethane (CH_2Cl_2)
- Water
- Diethyl ether

Procedure:

- The intermediate compound is treated with trifluoroacetic acid (TFA) to remove the Boc protecting group.[\[2\]](#) Experiments can be conducted with varying concentrations of TFA in dichloromethane or in neat TFA at room temperature.[\[2\]](#)
- To a round-bottom flask containing the intermediate, add neat trifluoroacetic acid and stir magnetically for 10 minutes at room temperature.[\[2\]](#)
- Pour water into the flask, and continue stirring the resulting suspension for 30 minutes at room temperature.[\[2\]](#)
- Isolate the product by vacuum filtration using a sintered glass funnel.[\[2\]](#)
- Rinse the isolated solid consecutively with small amounts of water and diethyl ether.[\[2\]](#)

This procedure results in the formation of the desired pyrrolinone derivative in high yield (70-90%).[\[2\]](#)

The characterization of pyrrole derivatives typically involves a combination of spectroscopic techniques.

Technique	Expected Observations for Pyrrole-3-Carboxylic Acids
¹ H NMR	The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (around 12 ppm).[3] Protons on the pyrrole ring will appear in the aromatic region, with their chemical shifts and coupling patterns dependent on the substitution pattern. [4]
¹³ C NMR	The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm.[3] Carbons of the pyrrole ring will appear in the aromatic region, typically between 100 and 140 ppm.[5]
IR Spectroscopy	A very broad O-H stretching absorption is characteristic of the hydrogen-bonded dimer of the carboxylic acid, typically observed in the range of 2500-3300 cm ⁻¹ .[3][6] The C=O stretching frequency for the dimer is found near 1710 cm ⁻¹ .[3][6]
Mass Spectrometry	Provides the molecular weight of the compound and fragmentation patterns that can aid in structure elucidation.

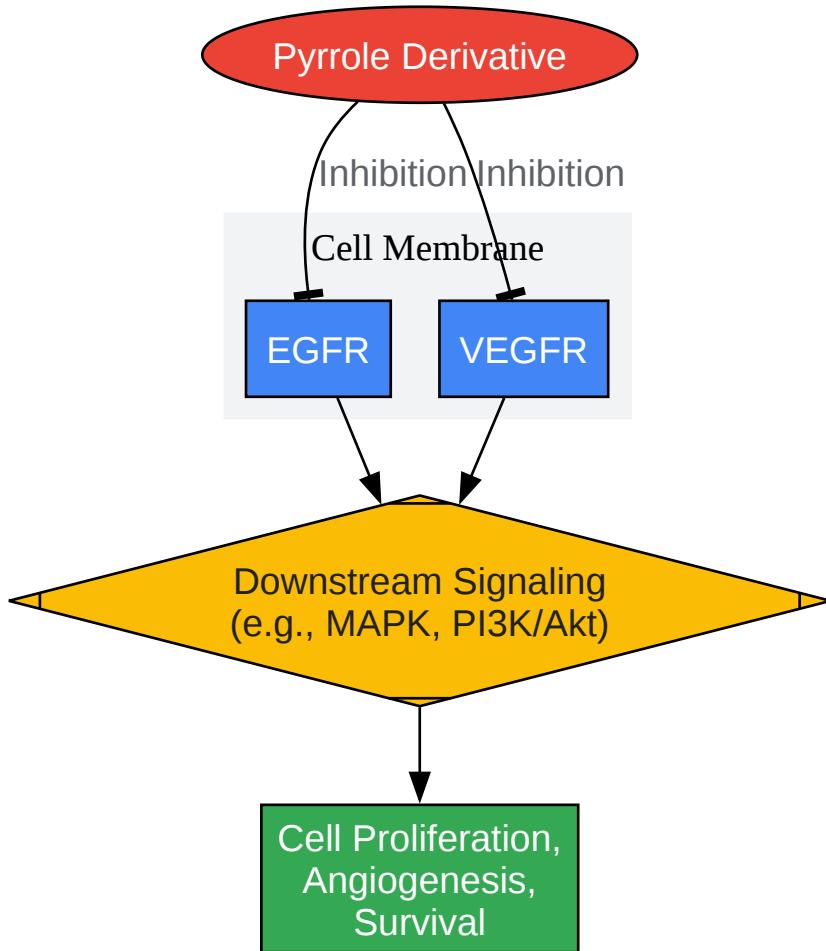
Biological Activity and Signaling Pathways

While specific biological data for **2-Methyl-1H-pyrrole-3-carboxylic acid** is limited, the broader class of pyrrole derivatives exhibits a wide range of significant biological activities. These compounds are of great interest in drug discovery for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Numerous pyrrole derivatives have demonstrated potent anticancer properties.[7] One of the key mechanisms of action is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9] These

receptors are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. By inhibiting these kinases, pyrrole derivatives can disrupt cancer cell growth and survival.

Below is a simplified representation of the inhibitory action of certain pyrrole derivatives on the EGFR/VEGFR signaling pathway.



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Inhibition of EGFR/VEGFR signaling by pyrrole derivatives.

Pyrrole-containing compounds have also been extensively investigated for their antibacterial and antifungal properties.^{[10][11][12]} The mechanism of antimicrobial action can vary depending on the specific structure of the derivative. Some pyrrole-based compounds are known to interfere with microbial metabolic pathways or disrupt cell membrane integrity. The

versatility of the pyrrole scaffold allows for the synthesis of a diverse library of compounds for screening against various pathogens.[13]

Conclusion

2-Methyl-1H-pyrrole-3-carboxylic acid is a foundational molecule for the development of a wide array of biologically active compounds. While detailed experimental data for this specific compound is sparse in the available literature, the rich chemistry and pharmacology of its derivatives highlight its importance. Researchers and drug development professionals can leverage the synthetic methodologies and biological insights presented in this guide to explore the potential of novel pyrrole-3-carboxylic acid derivatives in various therapeutic areas. Further research into the specific properties and biological activities of the parent compound is warranted to fully elucidate its potential.

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